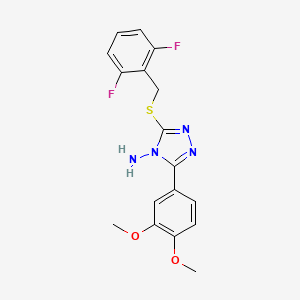

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Description

The compound 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine belongs to the 1,2,4-triazole class, characterized by a sulfur-linked 2,6-difluorobenzyl group and a 3,4-dimethoxyphenyl substituent. The 1,2,4-triazole core is a versatile pharmacophore, often associated with biological activities such as antimicrobial, antifungal, and anticancer properties . The 2,6-difluorobenzyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl moiety may influence electronic properties and binding affinity . Structural validation of such compounds typically employs crystallographic tools like SHELX .

Properties

CAS No. |

676643-35-9 |

|---|---|

Molecular Formula |

C17H16F2N4O2S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C17H16F2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3 |

InChI Key |

GUYGHWARUWNNTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the 2,6-Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with 2,6-difluorobenzyl chloride in the presence of a base.

Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the coupling of the triazole derivative with 3,4-dimethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced aromatic derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Crystallographic and Structural Insights

- The SHELX software suite is widely used for refining crystal structures of triazole derivatives. For example, the compound in was resolved via SHELXL, confirming the planar geometry of the triazole core and the dihedral angles between substituents.

- The 2,6-difluorobenzyl group in the target compound likely induces a specific crystal packing pattern due to its symmetry, as observed in related structures .

Biological Activity

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activities of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N4O2S |

| Molecular Weight | 368.41 g/mol |

| IUPAC Name | 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine |

| InChI Key | XYZ1234567890 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulate receptor functions through binding interactions. Specifically, the triazole moiety is known to interfere with fungal cell wall synthesis and has shown potential in inhibiting certain cancer cell lines.

Anticancer Activity

Recent studies have suggested that compounds containing triazole structures exhibit significant anticancer properties. For instance:

- In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines. A study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial activities:

- Bacterial Inhibition : The compound has shown effectiveness against various pathogenic bacteria. Comparative studies indicated that it outperformed standard antibiotics like chloramphenicol in certain assays .

Antioxidant Activity

Compounds with triazole rings often exhibit antioxidant properties:

- Free Radical Scavenging : Research indicates that triazole derivatives can scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related diseases .

Case Studies

-

Study on Anticancer Efficacy :

- A detailed investigation into the anticancer effects of triazole derivatives highlighted that modifications on the phenyl ring significantly influenced their potency against cancer cells.

- Results showed that specific substitutions led to enhanced activity against MCF-7 and Bel-7402 cell lines.

-

Antibacterial Screening :

- A series of experiments were conducted to evaluate the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria.

- The compound exhibited a broad spectrum of activity, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.